molecular formula C14H22O5 B048408 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol CAS No. 114951-76-7

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol

Cat. No. B048408
M. Wt: 270.32 g/mol
InChI Key: NBHGNLCQKXLUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol, also known as BHBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBP is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is not fully understood, but it is believed to act through the inhibition of enzymes involved in cancer cell growth and proliferation. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have good stability and solubility in water and organic solvents. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has been found to have a high binding affinity for HDACs, which makes it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is that it has a high binding affinity for HDACs, which makes it a promising candidate for cancer treatment. Additionally, 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown minimal toxicity and low cytotoxicity in vitro, which makes it a safe compound to work with in the lab. However, one limitation of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol research. One direction is to further investigate its mechanism of action and optimize its use in cancer treatment. Another direction is to explore its potential applications in drug delivery systems and bio-imaging. Additionally, future research could focus on developing new derivatives of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol with improved properties and efficacy.

Synthesis Methods

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol can be synthesized through a multi-step process involving the reaction of 2-(2-Hydroxyethoxy)ethanol with benzyl chloride, followed by the reaction with 3,4-dimethoxybenzaldehyde and propanol. The final product is then purified through recrystallization.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown potential in various scientific research applications, including drug delivery systems, bio-imaging, and cancer treatment. 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol can be used as a drug carrier due to its ability to encapsulate and deliver drugs to target cells. It has also been used as a fluorescent dye for bio-imaging due to its high quantum yield and photostability. Additionally, 1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol has shown promising results in cancer treatment through its ability to induce apoptosis in cancer cells.

properties

CAS RN

114951-76-7

Product Name

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C14H22O5/c15-6-7-17-8-9-18-11-14(16)12-19-10-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2

InChI Key

NBHGNLCQKXLUAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC(COCCOCCO)O

Canonical SMILES

C1=CC=C(C=C1)COCC(COCCOCCO)O

synonyms

1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol

Origin of Product

United States

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